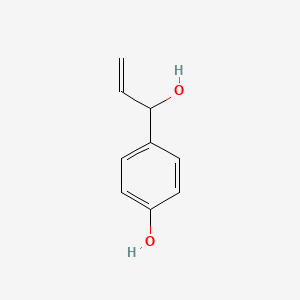

(R)-4-(1-Hydroxyallyl)phenol

货号 B8753621

分子量: 150.17 g/mol

InChI 键: UGNPXYBKDPBTAZ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

Patent

US06476252B1

Procedure details

A 2.5l sulfonation flask equipped with stirrer, thermometer, reflux condenser, addition funnel and bubble counter connected to an argon flask is charged with 92.2 g Mg turnings, (4.0 mol) and 150 ml THF. After the system has been flushed with argon one iodine crystal is added followed by 30 drops of a solution of 192.6 g vinyl bromide (1.8 mol) in 300 ml THF. Using an oil bath, the reaction flask is heated to 70° C. and one drop of bromine is added. After ignition of the Grignard-reaction the oil bath is removed and the vinyl bromide-THF solution is added steadily at ambient temperature over a period of 6 hours. Stirring is continued for another 30 minutes and the cloudy, black-grey mixture obtained is cooled to 0° with an ice bath. After dilution with 600 ml THF, a solution of 61.05 g 4-hydroxy-benzaldehyde (0.5 mol) in 150 ml THF is added under efficient cooling (ice bath) over a period of 30 minutes. The thick, but stirrable suspension obtained is stirred at room temperature overnight and then cooled to 0° C. Under vigorous stirring a solution of 133.7 g NH4Cl (2.5 mol) in 350 ml H2O is added very carefully over a period of 1.5 hours. The suspension obtained is stirred for another 1.5 hours, the precipitated solids are separated by filtration and the reaction vessel is rinsed several times with a total of 600 ml MTBE. The combined organic layers are washed 2× with 500 ml water, 2× with 500 ml aq. NaHSO3 (10%), 2× with 500 ml H2O, 1× with 500 ml saturated NaHCO3 and 2× with 500 ml brine/water ca 2:1. Each aqueous phase is extracted 1× with 500 ml MTBE, the combined organic phases are dried over MgSO4 and concentrated in vacuo. The crude product is purified by flash chromatography (silica gel 60, Merck Flash; 30 cm column with 7.5 cm diameter; solvent: hexane/MTBE 1:1) to give 56.0 g (75%) 4-(1-hydroxyallyl)-phenol in the form of a yellowish, viscous oil that slowly crystallizes.

[Compound]

Name

Mg

Quantity

92.2 g

Type

reactant

Reaction Step Two

[Compound]

Name

solution

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Yield

75%

Identifiers

|

REACTION_CXSMILES

|

[CH:1](Br)=[CH2:2].[OH:4][C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[O:10])=[CH:7][CH:6]=1.[NH4+].[Cl-]>C1COCC1.BrBr.O>[OH:10][CH:9]([C:8]1[CH:11]=[CH:12][C:5]([OH:4])=[CH:6][CH:7]=1)[CH:1]=[CH2:2] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

61.05 g

|

|

Type

|

reactant

|

|

Smiles

|

OC1=CC=C(C=O)C=C1

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

|

Name

|

|

|

Quantity

|

600 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Two

[Compound]

|

Name

|

Mg

|

|

Quantity

|

92.2 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

150 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Three

|

Name

|

|

|

Quantity

|

192.6 g

|

|

Type

|

reactant

|

|

Smiles

|

C(=C)Br

|

Step Four

Step Five

[Compound]

|

Name

|

solution

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1CCOC1

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

BrBr

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

70 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

Stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

A 2.5l sulfonation flask equipped with stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

thermometer, reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, addition funnel

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

bubble counter

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

connected to an argon flask

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After the system has been flushed with argon one iodine crystal

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After ignition of the Grignard-reaction the oil bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the vinyl bromide-THF solution is added steadily at ambient temperature over a period of 6 hours

|

|

Duration

|

6 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the cloudy, black-grey mixture obtained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

is cooled to 0° with an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

under efficient cooling (ice bath) over a period of 30 minutes

|

|

Duration

|

30 min

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The thick, but stirrable suspension obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred at room temperature overnight

|

|

Duration

|

8 (± 8) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled to 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added very carefully over a period of 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The suspension obtained

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

is stirred for another 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the precipitated solids are separated by filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

the reaction vessel is rinsed several times with a total of 600 ml MTBE

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers are washed 2× with 500 ml water, 2× with 500 ml aq. NaHSO3 (10%), 2× with 500 ml H2O, 1× with 500 ml saturated NaHCO3 and 2× with 500 ml brine/water ca 2:1

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

Each aqueous phase is extracted 1× with 500 ml MTBE

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic phases are dried over MgSO4

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product is purified by flash chromatography (silica gel 60, Merck Flash; 30 cm column with 7.5 cm diameter; solvent: hexane/MTBE 1:1)

|

Outcomes

Product

Details

Reaction Time |

30 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OC(C=C)C1=CC=C(C=C1)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 56 g | |

| YIELD: PERCENTYIELD | 75% | |

| YIELD: CALCULATEDPERCENTYIELD | 74.6% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |